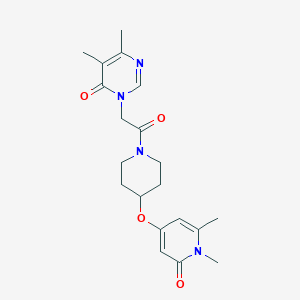

3-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c1-13-9-17(10-18(25)22(13)4)28-16-5-7-23(8-6-16)19(26)11-24-12-21-15(3)14(2)20(24)27/h9-10,12,16H,5-8,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVDKJXFIDSPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CN3C=NC(=C(C3=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one represents a complex structure with potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by multiple functional groups that contribute to its biological activity. The presence of a dihydropyridine moiety and pyrimidine ring suggests potential interactions with biological targets such as enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₃ |

| Molecular Weight | 282.32 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO and ethanol |

Research indicates that compounds similar to this compound may act through various mechanisms:

- Inhibition of Phosphodiesterase (PDE) : Compounds targeting PDE enzymes can elevate intracellular cAMP levels, affecting numerous physiological processes including inflammation and neuroprotection .

- Antioxidant Activity : The presence of the dihydropyridine structure may confer antioxidant properties, which are beneficial in protecting cells from oxidative stress.

- Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that derivatives of this compound may exhibit selective cytotoxicity against certain cancer cell lines .

In Vitro Studies

Several studies have explored the biological activity of related compounds:

- Cell Proliferation Assays : In vitro assays demonstrated that similar pyrimidine derivatives inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 10 to 50 µM depending on the specific derivative tested.

In Vivo Studies

Animal model studies have shown promising results:

- Neuroprotective Effects : In a mouse model of Alzheimer's disease, administration of compounds structurally related to the target compound resulted in improved cognitive function and reduced amyloid plaque formation .

Case Studies

- Case Study 1 : A study involving a derivative of this compound showed significant anti-inflammatory effects in a rat model of arthritis. The treatment group exhibited reduced swelling and joint damage compared to controls.

- Case Study 2 : Research on another analog indicated potential benefits in treating neurodegenerative diseases by enhancing memory retention in aged rats through modulation of cAMP levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds share structural or functional group similarities with the target molecule:

Table 1: Structural Comparison of Analogues

Functional Group Analysis

- Dihydropyridine/Pyrimidinone Cores: The target compound’s dihydropyridine and pyrimidinone moieties are critical for hydrogen bonding and π-π stacking interactions, as seen in kinase inhibitors . The 5,6-dimethylpyrimidin-4(3H)-one group is analogous to fragments in antiviral agents like pleconaril, though substituent positioning alters specificity.

- Piperidinyloxy Linker: This linker may enhance solubility and conformational flexibility, similar to the piperidinoethyl group in the antipsychotic analogue from , which improves blood-brain barrier penetration .

- Methyl Substituents : The 1,6-dimethyl groups on the dihydropyridine ring could reduce metabolic oxidation, enhancing stability compared to unmethylated analogues .

Bioactivity and Target Correlations

While direct bioactivity data for the target compound are absent, highlights that structurally similar compounds cluster by bioactivity profiles. For example:

- N(3)-piperidinoalkyl dihydropyrimidines () exhibit calcium channel-blocking activity, indicating possible cardiovascular applications .

- The quinoxaline-dihydropyrimidinone hybrid () may target DNA topoisomerases due to planar aromatic systems, akin to fluoroquinolones .

The target compound’s 5,6-dimethylpyrimidinone group diverges from the carboxylate esters in , likely shifting target selectivity from ion channels to kinases or proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.